Cas no 1159094-85-5 (4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)-)

The compound (2S)-2-amino-4-methyl-4-pentenoic acid methyl ester is a chiral, non-proteinogenic amino acid derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a reactive pentenoic acid backbone, a methyl ester group for enhanced solubility, and a stereocenter at the C2 position, which may be leveraged for asymmetric synthesis. The amino and ester functionalities provide versatile reactivity for further derivatization, while the methyl substitution at C4 introduces steric and electronic modulation. This compound is particularly useful in peptidomimetics and as a building block for bioactive molecules, offering synthetic flexibility and controlled stereochemistry.
4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)- structure
1159094-85-5 structure
Product name:4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)-
CAS No:1159094-85-5
MF:C7H13NO2
MW:143.183622121811
CID:5845850
PubChem ID:44131357

4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)-
    • 1159094-85-5
    • methyl (2S)-2-amino-4-methylpent-4-enoate
    • EN300-6274484
    • Inchi: 1S/C7H13NO2/c1-5(2)4-6(8)7(9)10-3/h6H,1,4,8H2,2-3H3/t6-/m0/s1
    • InChI Key: SQOGQAXYGUHWIR-LURJTMIESA-N
    • SMILES: C(OC)(=O)[C@@H](N)CC(C)=C

Computed Properties

  • Exact Mass: 143.094628657g/mol
  • Monoisotopic Mass: 143.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 1

Experimental Properties

  • Density: 0.977±0.06 g/cm3(Predicted)
  • Boiling Point: 159.9±28.0 °C(Predicted)
  • pka: 7.25±0.33(Predicted)

4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6274484-2.5g
methyl (2S)-2-amino-4-methylpent-4-enoate
1159094-85-5
2.5g
$4687.0 2023-05-30
Enamine
EN300-6274484-0.5g
methyl (2S)-2-amino-4-methylpent-4-enoate
1159094-85-5
0.5g
$2296.0 2023-05-30
Enamine
EN300-6274484-0.25g
methyl (2S)-2-amino-4-methylpent-4-enoate
1159094-85-5
0.25g
$2200.0 2023-05-30
Enamine
EN300-6274484-0.05g
methyl (2S)-2-amino-4-methylpent-4-enoate
1159094-85-5
0.05g
$2009.0 2023-05-30
Enamine
EN300-6274484-1.0g
methyl (2S)-2-amino-4-methylpent-4-enoate
1159094-85-5
1g
$2391.0 2023-05-30
Enamine
EN300-6274484-10.0g
methyl (2S)-2-amino-4-methylpent-4-enoate
1159094-85-5
10g
$10285.0 2023-05-30
Enamine
EN300-6274484-0.1g
methyl (2S)-2-amino-4-methylpent-4-enoate
1159094-85-5
0.1g
$2104.0 2023-05-30
Enamine
EN300-6274484-5.0g
methyl (2S)-2-amino-4-methylpent-4-enoate
1159094-85-5
5g
$6937.0 2023-05-30

Additional information on 4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)-

Latest Research Insights on 4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)- (CAS: 1159094-85-5)

The compound 4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)- (CAS: 1159094-85-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This chiral building block, characterized by its unique stereochemistry and functional groups, has been explored for its role in synthesizing bioactive molecules and its interactions with biological targets. Recent studies have focused on its synthetic pathways, pharmacological properties, and potential therapeutic uses, making it a compound of interest for researchers in medicinal chemistry.

One of the key areas of investigation has been the optimization of synthetic routes for 4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)-. Researchers have reported improved yields and enantiomeric purity through catalytic asymmetric synthesis, leveraging transition metal catalysts and organocatalysts. These advancements are critical for scaling up production while maintaining the compound's stereochemical integrity, which is essential for its biological activity. Additionally, studies have highlighted the compound's stability under various conditions, providing insights into its handling and storage requirements for industrial applications.

In pharmacological research, 4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)- has been evaluated for its potential as a precursor in the synthesis of protease inhibitors and other enzyme-targeting drugs. Its structural features, including the pentenoic acid backbone and the methyl ester group, make it a versatile intermediate for modifying drug candidates to enhance their bioavailability and target specificity. Recent in vitro studies have demonstrated its efficacy in modulating enzyme activity, suggesting promising avenues for further development in treating diseases such as cancer and infectious disorders.

Furthermore, computational modeling and molecular docking studies have provided deeper insights into the binding interactions of this compound with biological targets. These simulations have revealed favorable binding affinities and selectivity profiles, supporting its potential as a scaffold for designing novel therapeutics. Researchers are also exploring its use in combinatorial chemistry libraries to identify new lead compounds with improved pharmacokinetic properties.

In conclusion, the latest research on 4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)- (CAS: 1159094-85-5) underscores its significance as a valuable tool in drug discovery. The advancements in synthetic methodologies, coupled with its promising pharmacological properties, position this compound as a key player in the development of next-generation therapeutics. Future studies are expected to focus on in vivo validation and clinical translation, paving the way for its application in addressing unmet medical needs.

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